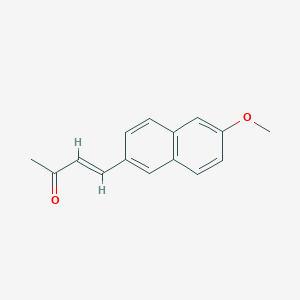

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

Beschreibung

Significance of Naphthalene-Based Compounds in Drug Discovery

The naphthalene (B1677914) scaffold, consisting of two fused benzene (B151609) rings, is a cornerstone in the development of therapeutic agents. ekb.egresearchgate.netijpsjournal.com This bicyclic aromatic hydrocarbon is a feature in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ekb.egijpsjournal.com The versatility of the naphthalene ring allows for diverse chemical modifications, enabling the fine-tuning of a compound's pharmacological profile.

A number of naphthalene-based drugs have secured FDA approval and are currently in clinical use, underscoring the therapeutic importance of this structural motif. ekb.egijpsjournal.com Examples include Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), and Terbinafine, an antifungal agent. ijpsjournal.com The established success of naphthalene derivatives in medicine provides a strong rationale for the continued investigation of new compounds containing this scaffold, such as 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one.

Interactive Data Table: Examples of Naphthalene-Based Drugs

| Drug Name | Therapeutic Class |

| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Terbinafine | Antifungal |

| Propranolol | Beta-blocker |

| Duloxetine | Antidepressant |

| Bedaquiline | Antitubercular |

Classification of this compound as a Chalcone (B49325) Derivative and its Relevance

The chemical structure of this compound features a 1,3-diaryl-2-propen-1-one core, which is the defining characteristic of a chalcone. nih.gov In this specific molecule, one of the aryl groups is a methoxy-substituted naphthalene ring. Chalcones are a significant class of compounds in medicinal chemistry, often referred to as privileged structures due to their wide range of biological activities. nih.govacs.orgnih.gov

Chalcones are naturally occurring compounds found in a variety of plants and are biosynthetic precursors to flavonoids and isoflavonoids. nih.gov Their relatively simple and accessible synthesis, typically through a Claisen-Schmidt condensation, has made them attractive targets for synthetic chemists. nih.gov The broad spectrum of pharmacological effects exhibited by chalcones, including anti-inflammatory, antimicrobial, and anticancer activities, has cemented their status as "privileged structures" in drug discovery. nih.govacs.orgnih.gov This term refers to molecular frameworks that are able to bind to multiple biological targets, thus offering a rich starting point for the development of novel therapeutics.

A key structural feature of chalcones that is largely responsible for their diverse biological activities is the α,β-unsaturated carbonyl system. ijpsjournal.com This electrophilic moiety can readily participate in Michael addition reactions with nucleophilic groups found in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent interaction can lead to the modulation of enzyme activity and other cellular processes, forming the basis for the observed pharmacological effects of many chalcones.

Historical Development and Initial Research Interest in Naphthyl Butenones

The initial research interest in this compound is closely tied to the development of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone. google.comeprajournals.com This compound has been identified as an intermediate and a known impurity in the synthesis of Nabumetone. google.com The synthesis of Nabumetone often involves the reaction of 6-methoxy-2-naphthaldehyde (B117158) with acetone (B3395972), which can lead to the formation of this naphthyl butenone. google.com

Patents related to the synthesis of Nabumetone describe processes for the preparation of 4-(6-methoxy-2-naphthyl)butan-2-one, with 4-(6-methoxynaphthalen-2-yl)-3-buten-2-one being a key precursor. google.com For instance, one synthetic route involves the reaction of 2-bromo-6-methoxynaphthalene (B28277) with methyl vinyl ketone in the presence of a palladium catalyst. Another approach describes the condensation of 2-acetyl-6-methoxynaphthalene (B28280) with ethyl acetate. These synthetic pathways highlight the historical and ongoing chemical relevance of this compound within the pharmaceutical industry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKROFHKPKRFPM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127053-22-9 | |

| Record name | 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127053229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1W17F0WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 6 Methoxynaphthalen 2 Yl but 3 En 2 One

Established Reaction Pathways for the Synthesis of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

The formation of this compound relies on creating a double bond between the naphthalene (B1677914) side chain and the butenone fragment. The principal strategies to achieve this include condensation reactions, olefination reactions, and palladium-catalyzed coupling reactions.

The Claisen-Schmidt condensation is a classic and widely utilized method for synthesizing chalcones and related α,β-unsaturated ketones. nih.govtaylorandfrancis.com It involves a crossed aldol (B89426) condensation between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound synthesis, the reaction proceeds between 2-acetyl-6-methoxynaphthalene (B28280) and a suitable carbonyl compound, typically acetone (B3395972), under basic or acidic conditions. magritek.com

The base-catalyzed mechanism is the most common approach for this transformation. nih.govresearchgate.net It begins with the abstraction of an acidic α-hydrogen from the ketone (acetone) by a base to form a reactive enolate ion. magritek.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetyl-6-methoxynaphthalene is not the correct pathway. The reaction is between 6-methoxy-2-naphthaldehyde (B117158) and acetone. However, the outline specifies starting from 2-Acetyl-6-methoxynaphthalene. A variation would involve the condensation of 2-acetyl-6-methoxynaphthalene with formaldehyde, followed by oxidation, or more directly, reacting 2-acetyl-6-methoxynaphthalene with a suitable one-carbon aldehyde equivalent.

A more direct and analogous Claisen-Schmidt pathway starts with 6-methoxy-2-naphthaldehyde and acetone . The base abstracts an α-hydrogen from acetone, creating an enolate which then attacks the aldehyde. mdpi.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the final, more stable conjugated system of this compound. magritek.com The precursor, 2-acetyl-6-methoxynaphthalene, is itself commonly synthesized via a Friedel-Crafts acylation of 2-methoxynaphthalene. researchgate.netorgsyn.org

| Catalyst Type | Example | Role in Reaction | Typical Conditions |

| Base Catalysts | Sodium Hydroxide (NaOH) | Promotes enolate formation from the ketone. jocpr.com | Ethanolic or aqueous solution, room temperature. jocpr.com |

| Potassium Hydroxide (KOH) | Similar to NaOH, facilitates the deprotonation of the α-carbon. researchgate.net | Often used in alcoholic solvents. | |

| Layered Double Hydroxides (LDH) | Solid base catalysts that can improve product selectivity and ease of separation. mdpi.com | Heterogeneous catalysis, may require higher temperatures. mdpi.com | |

| Alkali-exchanged zeolites | Solid catalysts offering shape selectivity and reusability. mdpi.com | Heterogeneous conditions. |

The Wittig reaction is a powerful and versatile method for creating carbon-carbon double bonds with high regioselectivity. masterorganicchemistry.com This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. nih.gov To synthesize this compound via this route, the precursors would be 6-methoxy-2-naphthaldehyde and an appropriate phosphorus ylide, such as (acetylmethylene)triphenylphosphorane . nih.gov

The synthesis of the ylide is the first step, typically achieved by reacting triphenylphosphine (B44618) with a suitable halo-ketone (e.g., chloroacetone) to form a phosphonium (B103445) salt. masterorganicchemistry.com This salt is then treated with a strong base (like n-butyllithium or sodium hydride) to deprotonate the carbon alpha to both the phosphorus and carbonyl groups, generating the stabilized ylide. masterorganicchemistry.com

In the main reaction, the nucleophilic ylide attacks the electrophilic carbonyl carbon of 6-methoxy-2-naphthaldehyde. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. harvard.edu The driving force of the reaction is the subsequent decomposition of the oxaphosphetane, which yields the desired alkene (the enone product) and triphenylphosphine oxide, a thermodynamically very stable byproduct. masterorganicchemistry.comharvard.edu

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This method provides a direct route to substituted alkenes and is a cornerstone of modern cross-coupling chemistry. For the synthesis of this compound, this approach would typically involve the coupling of a 2-halo-6-methoxynaphthalene (e.g., 2-bromo- or 2-iodo-6-methoxynaphthalene) with methyl vinyl ketone . nih.gov

The catalytic cycle of the Mizoroki-Heck reaction generally involves three key steps:

Oxidative Addition : The active Palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. wikipedia.orgresearchgate.net

Migratory Insertion (Carbopalladation) : The alkene (methyl vinyl ketone) coordinates to the palladium center, followed by the insertion of the alkene into the palladium-aryl bond. researchgate.net

Syn-Beta-Hydride Elimination : A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species. researchgate.net

Reductive Elimination : The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue. wikipedia.org

This method is highly efficient and offers good control over the stereochemistry of the resulting double bond, typically favoring the E (trans) isomer. organic-chemistry.org

Catalytic Systems and Reaction Optimization in Naphthyl Butenone Synthesis

The efficiency, selectivity, and environmental impact of synthesizing this compound are heavily dependent on the catalytic system employed. Optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and base, is crucial for achieving high yields and purity.

Palladium catalysts are central to the synthesis and subsequent transformation of this compound.

In Coupling Reactions : As detailed in the Mizoroki-Heck reaction (Section 2.1.3), a palladium(0) species is the active catalyst for coupling the aryl halide and alkene precursors. wikipedia.org The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligands (often phosphines) can significantly influence the reaction rate and yield. Phosphine-free systems and heterogeneous catalysts, such as palladium nanoparticles supported on materials like carbon or graphene, are also being explored to enhance catalyst stability, reusability, and to simplify product purification. organic-chemistry.orgnih.gov

In Hydrogenation Reactions : The compound this compound is the direct precursor to the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. This transformation is achieved through the selective hydrogenation of the carbon-carbon double bond of the enone system. Palladium-on-carbon (Pd/C) is the most common and effective catalyst for this purpose. researchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas, where the palladium surface facilitates the addition of hydrogen across the double bond. mdpi.comgoogle.com Optimizing conditions such as hydrogen pressure, temperature, and solvent is key to ensuring the selective reduction of the alkene without affecting the carbonyl group or the aromatic naphthalene ring. researchgate.net

Both acid and base catalysts are effective in promoting the Claisen-Schmidt condensation, but they operate through different mechanisms, which can affect reaction rates and outcomes. nih.gov

Base Catalysis : This is the more prevalent method for chalcone (B49325) synthesis. researchgate.net The base facilitates the formation of an enolate from the ketone component, which is a strong nucleophile. mdpi.com The rate-determining step is often the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. mdpi.com Strong bases like NaOH and KOH are commonly used, though milder or heterogeneous bases can offer better control and selectivity, minimizing side reactions like Michael addition. mdpi.com

Acid Catalysis : In the presence of an acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids), the reaction proceeds via an enol intermediate. nih.govdigitellinc.com The acid first protonates the carbonyl oxygen of the ketone, which facilitates its tautomerization to the enol form. nih.gov Simultaneously, the acid protonates the aldehyde's carbonyl group, activating it for nucleophilic attack by the enol. While sometimes effective, acid-catalyzed condensations can be slower and may lead to lower yields compared to base-catalyzed methods. nih.gov

| Feature | Base-Catalyzed Condensation | Acid-Catalyzed Condensation |

| Mechanism | Proceeds via an enolate intermediate. nih.gov | Proceeds via an enol intermediate. nih.gov |

| Key Step | Abstraction of α-hydrogen by base to form a strong nucleophile. mdpi.com | Protonation of carbonyl group to form a reactive electrophile and facilitate enolization. digitellinc.com |

| Common Catalysts | NaOH, KOH, K₂CO₃, solid bases (LDH, zeolites). researchgate.netmdpi.com | HCl, H₂SO₄, Lewis acids (AlCl₃), solid acids. nih.govrsc.org |

| General Efficiency | Often faster with higher yields, especially for activated substrates. researchgate.net | Can be slower and may result in lower yields (10-40% reported in some cases). nih.gov |

| Side Reactions | Michael addition, self-condensation of the ketone. mdpi.com | Polymerization, ether formation. |

Influence of Solvent Systems and Temperature on Reaction Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are significantly governed by the choice of solvent and the reaction temperature. In the synthesis via an aldol condensation, the selection of an appropriate solvent system is critical to ensure homogeneity of the reaction mixture, which is a prerequisite for translating the process to a continuous flow setup.

For the synthesis of this compound from 6-methoxy-2-naphthaldehyde, solubility issues with the starting material necessitate specific solvent considerations. A 2:1 mixture of acetone and water has been identified as a suitable solvent system. However, due to the limited solubility of the naphthaldehyde precursor, the reaction concentration had to be lowered to 0.1 M to maintain a homogeneous solution. units.it

Temperature plays a crucial role in balancing reaction rate and selectivity. The aldol condensation for this specific compound was successfully carried out at 70 °C. units.it This moderate temperature, combined with a precisely controlled residence time in a flow reactor, allows for high conversion and yield without promoting significant side-product formation. The interplay between solvent, concentration, and temperature is critical for optimizing the reaction, as demonstrated by the high isolated yield of 94% achieved under these specific flow conditions. units.it

Continuous Flow Synthesis Techniques for Scalable Production of this compound

The production of this compound has been significantly advanced by the adoption of continuous flow synthesis, a technology that offers substantial benefits over traditional batch processing for scalability and process control.

Microreactors and continuous flow chemistry provide numerous advantages for the synthesis of butenone derivatives. These systems are characterized by channels with dimensions in the micrometer to millimeter range, which creates a high surface-to-volume ratio. mdpi.com This fundamental feature leads to several key benefits:

Enhanced Heat and Mass Transfer : The large surface area allows for highly efficient heat exchange, enabling precise temperature control and the safe use of high temperatures to accelerate reaction rates. nih.govchimia.ch This minimizes the formation of thermal degradation byproducts. chimia.ch

Improved Safety : The small reaction volumes within the reactor at any given time significantly reduce the risks associated with handling reactive intermediates or conducting highly exothermic reactions. nih.gov

Increased Yield and Selectivity : Precise control over reaction parameters such as temperature, pressure, and residence time allows for the fine-tuning of reaction conditions to maximize the yield of the desired product and improve selectivity. nih.gov

Reduced Reaction Times : Reactions that might take hours in a batch reactor can often be completed in minutes in a continuous flow system, leading to higher productivity. mdpi.com

Scalability : Scaling up production in a flow system is often more straightforward than in batch processing. Instead of redesigning a larger vessel, one can operate the system for longer durations or run multiple reactors in parallel (a concept known as "numbering-up"). units.itnih.gov

Process intensification refers to the development of smaller, cleaner, and more energy-efficient manufacturing processes. unito.itmanetco.be Continuous flow technology is a cornerstone of process intensification in chemical synthesis. rsc.orgfrontiersin.org

In the context of synthesizing this compound, a key strategy involves optimizing the reaction conditions on a small scale using batch microwave technology and then translating these optimized parameters to a continuous flow process. units.it Microwave heating allows for rapid screening of conditions, and the high temperatures and pressures achieved can be mimicked in conventionally heated, robust flow reactors made of materials like stainless steel. units.it

This "microwave-to-flow" paradigm is a powerful tool for process intensification. For example, an aldol condensation optimized to run in minutes under microwave irradiation was successfully translated to a flow reactor. units.it By using a 10-mL stainless steel coil and a flow rate of 1.34 mL/min, a residence time of 450 seconds at 70 °C was achieved, leading to full conversion of the starting material and a 94% isolated yield of the target butenone. units.it This demonstrates the exceptional reaction control afforded by flow systems, where precise management of residence time and temperature gradients ensures consistent product quality and high efficiency. chimia.chmdpi.com

Chemical Transformations of this compound and its Precursors

The title compound serves as a versatile intermediate, amenable to various chemical transformations for the synthesis of active pharmaceutical ingredients and other structurally modified analogues.

A critical transformation of this compound is the selective hydrogenation of its α,β-unsaturated carbon-carbon double bond to yield the corresponding saturated ketone, 4-(6-methoxy-2-naphthalenyl)-2-butanone (Nabumetone). This reduction must be performed chemoselectively, leaving the ketone and the aromatic naphthalene ring intact.

This selective reduction has been efficiently accomplished using a fixed-bed continuous flow hydrogenator. units.it In this setup, a solution of the butenone is passed through a heated cartridge packed with a heterogeneous catalyst. Raney Nickel (Ra/Ni) has been employed as the catalyst for this transformation, demonstrating its efficacy in selectively reducing the olefinic double bond under flow conditions. units.it This method is advantageous as it simplifies product purification (the catalyst is contained within the cartridge) and allows for a continuous production process. The use of palladium on carbon (Pd/C) with a catalyst poison like diphenylsulfide is another established method for selectively reducing olefins without affecting other reducible groups like aromatic carbonyls. organic-chemistry.org

The ketone and methoxy (B1213986) functional groups present in this compound offer sites for further structural modification and derivatization.

Ketone Group Derivatization: The carbonyl group of the ketone is reactive towards various nucleophilic reagents, a property often exploited for analytical purposes. Derivatization is typically performed to enhance a molecule's chromatographic behavior or its detectability, particularly in mass spectrometry. copernicus.orgnih.gov Common derivatizing agents for ketones include:

2,4-Dinitrophenylhydrazine (DNPH): This is one of the most widely used reagents for carbonyl compounds, reacting with the ketone to form a stable, colored 2,4-dinitrophenylhydrazone derivative. yorku.caresearchgate.net

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with the ketone to form an oxime derivative, which is highly sensitive for gas chromatography (GC) analysis. copernicus.org

Girard's Reagents (T and P): These are hydrazide reagents containing a quaternary ammonium (B1175870) group, which imparts a permanent positive charge on the derivative, significantly enhancing ionization efficiency for mass spectrometry analysis. researchgate.netsemanticscholar.org

Methoxy Group Derivatization: The aryl methyl ether (methoxy group) on the naphthalene ring can also be a site for chemical transformation, most commonly through ether cleavage to yield the corresponding phenol. This O-demethylation is a valuable transformation as the resulting hydroxyl group can serve as a handle for further functionalization or can be important for biological activity. rsc.org A variety of reagents can accomplish this cleavage under different conditions: researchgate.net

Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. Other reagents, such as aluminum chloride (AlCl₃), often in combination with a nucleophile like ethanethiol, can also be used. rsc.org

Brønsted Acids: Strong mineral acids, particularly hydrobromic acid (HBr) at elevated temperatures, are classic reagents for this purpose. rsc.org

Nucleophilic Reagents: Strong nucleophiles, such as thiolates, can also mediate the cleavage of the methyl-oxygen bond. researchgate.net

Hydrogenolysis: In some specific cases, particularly with naphthylmethyl ethers, hydrogenolysis can be used for deprotection. nih.govnih.gov

These transformations allow for the synthesis of a diverse range of analogues from this compound for further study and application.

Isomerization and Stereochemical Control in Synthesis

The synthesis of this compound, an α,β-unsaturated ketone, inherently involves considerations of geometric isomerism around the carbon-carbon double bond. The molecule can exist as two distinct stereoisomers: (E) and (Z), arising from the arrangement of substituents attached to the double bond. nih.gov The control of this stereochemistry is a critical aspect of its synthesis, which is most commonly achieved via an aldol condensation reaction.

The prevalent method for synthesizing this compound is the Claisen-Schmidt condensation, a type of aldol condensation, between 6-methoxy-2-naphthaldehyde and acetone. google.com This reaction is typically performed under base-catalyzed conditions. The mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 6-methoxy-2-naphthaldehyde. This initial addition forms a β-hydroxy ketone intermediate, 4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one. bakerlab.orgresearchgate.netmagritek.com

Subsequent dehydration of this intermediate under the reaction conditions leads to the formation of the α,β-unsaturated system and the final product. The stereochemical outcome of the final product, i.e., the ratio of (E) to (Z) isomers, is determined during this elimination step. In base-catalyzed aldol condensations that lead to α,β-unsaturated carbonyl compounds, the elimination of water often proceeds via an E1cB mechanism. magritek.com

Under thermodynamic control, which is characteristic of these reaction conditions, the formation of the more stable stereoisomer is favored. For this compound, the (E)-isomer is sterically preferred and thus thermodynamically more stable. In the (E)-isomer, the bulky 6-methoxynaphthyl group and the carbonyl group are on opposite sides of the double bond, minimizing steric strain. Conversely, the (Z)-isomer would experience significant steric hindrance between these groups, making it less stable. Consequently, the aldol condensation synthesis of this compound typically yields the (E)-isomer as the major, if not exclusive, product. magritek.com While the Zimmerman-Traxler model is often invoked to predict the syn or anti stereochemistry of the initial aldol adduct, the subsequent elimination step governs the final (E)/(Z) geometry of the unsaturated ketone. harvard.eduprinceton.edu

Table 1: Factors Influencing Stereochemical Outcome in the Synthesis of this compound

| Factor | Influence on Stereochemistry | Predominant Isomer | Rationale |

| Reaction Conditions | Base-catalyzed aldol condensation | (E) | The reaction proceeds under thermodynamic control, favoring the formation of the most stable product. magritek.com |

| Steric Hindrance | Minimization of steric repulsion | (E) | The trans-arrangement of the large naphthyl and carbonyl groups in the (E)-isomer reduces steric strain compared to the cis-arrangement in the (Z)-isomer. |

| Thermodynamic Stability | Equilibrium favors the lowest energy state | (E) | The (E)-isomer is the thermodynamically more stable product due to reduced steric interactions. |

While the synthesis is highly stereoselective for the (E)-isomer, the potential for isomerization exists. The interconversion between (E) and (Z) isomers of compounds with C=N or C=C double bonds can often be induced photochemically or thermally. nih.govrsc.orgrsc.org For instance, irradiation with UV light can sometimes promote the conversion of a thermodynamically stable (E)-isomer into the less stable (Z)-isomer. nih.govresearchgate.net Although specific studies detailing the photoisomerization of this compound are not extensively documented, the principles observed in similar α,β-unsaturated systems, such as chalcones, suggest that such a transformation is mechanistically plausible. scielo.org.bo Any (Z)-isomer formed would likely revert to the more stable (E)-form upon heating, as the system seeks its lowest energy state. mdpi.com

Table 2: Comparison of (E) and (Z) Isomers of this compound

| Isomer | Structure | Key Structural Feature | Relative Stability |

| (E)-isomer | (Structure not available) | The 6-methoxynaphthyl group and the carbonyl group are on opposite sides of the C=C double bond. | More stable (thermodynamically favored) |

| (Z)-isomer | (Structure not available) | The 6-methoxynaphthyl group and the carbonyl group are on the same side of the C=C double bond. | Less stable (sterically hindered) |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 6 Methoxynaphthalen 2 Yl but 3 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one by mapping the connectivity of its proton and carbon atoms.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For the (E)-isomer of this compound, the spectrum exhibits characteristic signals for each distinct proton type. The olefinic protons of the butenone moiety appear as two distinct doublets in the downfield region, a result of their coupling to one another. The large coupling constant (typically >15 Hz) between these protons is indicative of a trans (E) configuration across the double bond.

The aromatic region of the spectrum is more complex, showing signals corresponding to the six protons of the 6-methoxynaphthalene ring system. These protons exhibit a series of multiplets, doublets, and singlets consistent with the 2,6-disubstituted naphthalene (B1677914) core. Furthermore, two sharp singlets are observed in the upfield region: one corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group and another for the three protons of the terminal methyl ketone (-C(O)CH₃) group.

Table 1: Representative ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8-7.6 | m | Aromatic Protons (Naphthalene) |

| ~7.55 | d (J > 15 Hz) | Olefinic Proton (C=CH-Ar) |

| ~7.4-7.1 | m | Aromatic Protons (Naphthalene) |

| ~6.65 | d (J > 15 Hz) | Olefinic Proton (-CO-CH=) |

| ~3.92 | s | Methoxy Protons (-OCH₃) |

| ~2.40 | s | Methyl Ketone Protons (-COCH₃) |

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule's backbone. The spectrum is characterized by a low-field signal corresponding to the carbonyl carbon of the ketone, typically appearing around 198 ppm. The two olefinic carbons of the enone system are observed in the 125-145 ppm range.

The ten carbon atoms of the naphthalene ring system produce a cluster of signals in the aromatic region (approximately 105-138 ppm), including the distinct signal for the carbon atom bonded to the methoxy group, which appears further downfield (~158 ppm) due to the oxygen's deshielding effect. The carbon atom of the methoxy group itself gives a characteristic signal around 55 ppm, while the methyl carbon of the ketone is observed at the highest field, typically around 27 ppm.

Table 2: Representative ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~198.2 | Carbonyl Carbon (C=O) |

| ~158.5 | Aromatic Carbon (C-OCH₃) |

| ~144.1 | Olefinic Carbon (C=CH-Ar) |

| ~137.8 | Aromatic Carbon (Quaternary) |

| ~131.5 | Aromatic Carbon (Quaternary) |

| ~129.8 | Aromatic Carbon (CH) |

| ~129.5 | Aromatic Carbon (CH) |

| ~127.4 | Aromatic Carbon (CH) |

| ~126.9 | Olefinic Carbon (-CO-CH=) |

| ~124.5 | Aromatic Carbon (CH) |

| ~119.5 | Aromatic Carbon (CH) |

| ~105.8 | Aromatic Carbon (CH) |

| ~55.4 | Methoxy Carbon (-OCH₃) |

| ~27.5 | Methyl Ketone Carbon (-COCH₃) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of the compound, which serves to confirm its elemental composition. For this compound (C₁₅H₁₄O₂), the calculated exact mass is 226.0994 g/mol . lgcstandards.com HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ with a measured mass that corresponds to this calculated value within a very narrow margin of error (e.g., ± 5 ppm).

Analysis of the fragmentation patterns observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule include the loss of a methyl radical (•CH₃, a loss of 15 Da) or the cleavage of the acetyl group (CH₃CO•, a loss of 43 Da), leading to the formation of characteristic fragment ions that are detected by the spectrometer.

Table 3: HRMS Data and Expected Fragments

| Ion Formula | Description | Calculated m/z |

| [C₁₅H₁₅O₂]⁺ | Protonated Molecular Ion [M+H]⁺ | 227.1067 |

| [C₁₄H₁₂O₂]⁺ | Fragment from loss of •CH₃ | 212.0832 |

| [C₁₃H₁₁O]⁺ | Fragment from loss of •COCH₃ | 183.0805 |

Infrared (IR) Spectroscopy for Functional Group Identification, Particularly Carbonyl and Olefinic Stretches

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the α,β-unsaturated ketone. This band typically appears in the range of 1660-1685 cm⁻¹.

Other significant absorption bands include the stretch for the olefinic (C=C) double bond, found around 1620-1640 cm⁻¹. The aromatic C=C bonds of the naphthalene ring give rise to several absorptions around 1500-1600 cm⁻¹. The C-O stretching of the methoxy ether group is also prominent, typically observed as a strong band near 1250 cm⁻¹. Aromatic and vinyl C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

Table 4: Key IR Absorption Frequencies

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H Stretch | Aromatic/Olefinic |

| ~2950 | C-H Stretch | Aliphatic (Methyl) |

| ~1675 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1630 | C=C Stretch | Olefinic |

| ~1600, 1510 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both verifying the purity of synthesized this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of the compound. A typical analytical method employs a reverse-phase column (such as a C18 column) with a gradient elution system. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of an acid like formic acid to improve peak shape) and an organic solvent, such as acetonitrile (B52724) or methanol.

Due to the extensive conjugation and the presence of the naphthalene chromophore, the compound is strongly UV-active, making UV detection a highly sensitive method for its quantification. In an analytical context, HPLC can separate the target compound from starting materials, byproducts, and other impurities, allowing for purity to be determined with high accuracy. In a preparative context, the same principles are applied on a larger scale to isolate the pure compound from a crude reaction mixture.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is an indispensable analytical technique in synthetic organic chemistry, employed for its simplicity, speed, and efficiency. In the context of the synthesis and study of this compound and its derivatives, TLC serves two primary functions: the real-time monitoring of reaction progress and the assessment of product purity, which subsequently guides the purification process.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture). Separation is achieved based on the polarity of the compounds. Less polar compounds interact weakly with the polar silica gel and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds have stronger interactions with the stationary phase, travel shorter distances, and exhibit lower Rf values.

Reaction Monitoring

The synthesis of this compound, commonly achieved via a Claisen-Schmidt condensation between 6-methoxy-2-naphthaldehyde (B117158) and acetone (B3395972), can be effectively monitored using TLC. By periodically spotting a small aliquot of the reaction mixture onto a TLC plate and developing it in an appropriate solvent system, the consumption of reactants and the formation of the product can be visualized.

In this specific synthesis, the starting material, 6-methoxy-2-naphthaldehyde, is more polar than the resulting α,β-unsaturated ketone product, this compound. This difference in polarity allows for clear separation on a TLC plate. As the reaction proceeds, the spot corresponding to the aldehyde will diminish in intensity, while a new spot corresponding to the product, with a higher Rf value, will appear and intensify. The reaction is typically considered complete when the starting material spot is no longer visible.

Below is a representative data table illustrating a typical TLC analysis for monitoring the synthesis.

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Analyte | Mobile Phase (Hexane:Ethyl Acetate) | Stationary Phase | Hypothetical Rf Value | Observation |

| 6-methoxy-2-naphthaldehyde (Reactant) | 7:3 | Silica Gel 60 F254 | 0.35 | Spot diminishes over time. |

| This compound (Product) | 7:3 | Silica Gel 60 F254 | 0.50 | Spot appears and intensifies. |

Note: Rf values are illustrative and can vary based on specific experimental conditions such as temperature, saturation of the TLC chamber, and the specific brand of TLC plates.

Guidance for Purification

Following the completion of the reaction, TLC is crucial for assessing the purity of the crude product and for optimizing the conditions for purification, most commonly by column chromatography. By testing various solvent systems (mobile phases) of differing polarities, an optimal system can be identified that provides the best separation between the desired product and any unreacted starting materials or by-products.

The ideal solvent system for preparative column chromatography is one that results in an Rf value of approximately 0.25-0.35 for the target compound on an analytical TLC plate. This range ensures that the compound moves through the column at a reasonable rate, allowing for efficient separation from impurities with different Rf values. An Rf value that is too high suggests the compound will elute too quickly with poor separation, while a value that is too low indicates that elution will be excessively slow, leading to band broadening and the use of large volumes of solvent.

Table 2: Selection of Mobile Phase for Purification based on TLC Analysis

| Mobile Phase Composition (Hexane:Ethyl Acetate) | Polarity | Hypothetical Rf of Product | Suitability for Column Chromatography |

| 9:1 | Low | 0.15 | Poor (Elution too slow) |

| 8:2 | Medium-Low | 0.30 | Optimal (Good separation) |

| 7:3 | Medium | 0.50 | Poor (Elution too fast) |

| 1:1 | High | 0.85 | Unsuitable (No separation) |

Theoretical and Computational Chemistry Investigations of 4 6 Methoxynaphthalen 2 Yl but 3 En 2 One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for understanding how a ligand, such as 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one, might interact with a biological target.

Given its structural similarity to precursors of NSAIDs, the primary targets for molecular docking studies of this compound and its analogues are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net These enzymes are central to the inflammatory pathway, and their inhibition is the mechanism of action for most NSAIDs. researchgate.net

Docking simulations predict that chalcone-like molecules can fit within the active sites of both COX isoforms. The COX-2 active site is approximately 17% larger than that of COX-1, containing a secondary side-pocket that can accommodate bulkier ligands. researchgate.net This structural difference is key to designing selective COX-2 inhibitors, which are desirable for reducing gastrointestinal side effects associated with COX-1 inhibition. nih.govrsc.org

For a molecule like this compound, docking studies would predict the following interactions:

Hydrophobic Channel: The methoxynaphthalene group is predicted to insert into the hydrophobic channel of the COX active site.

Key Residue Interactions: The carbonyl oxygen of the butenone moiety is a potential hydrogen bond acceptor. It can form crucial hydrogen bonds with key active site residues such as Tyrosine 355 (Tyr355) and Arginine 120 (Arg120) in COX-1 and COX-2. japsonline.com

COX-2 Selectivity: The naphthalene (B1677914) ring structure could potentially interact with the residues in the COX-2 secondary pocket, including Valine 523 (Val523). researchgate.net This interaction would be sterically hindered in COX-1 by the presence of a bulkier Isoleucine residue (Ile523), potentially conferring selectivity for COX-2. researchgate.net

The predicted binding modes from docking studies help to rationalize the molecule's potential as a COX inhibitor and guide synthetic modifications to improve potency and selectivity. researchgate.netnih.govrsc.org

| Target Protein | Ligand Class | Predicted Key Interacting Residues | Predicted Interaction Type | Reference |

|---|---|---|---|---|

| COX-1 | NSAIDs / Chalcones | Arg120, Tyr355 | Hydrogen Bonding, Electrostatic | japsonline.comnih.gov |

| COX-2 | NSAIDs / Chalcones | Arg120, Tyr355, Ser530 | Hydrogen Bonding | nih.govphyschemres.org |

| COX-2 (Side Pocket) | Selective Inhibitors | Val523, Phe518, Leu352 | Hydrophobic / van der Waals | researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized molecules.

For a series of compounds related to this compound, a QSAR model would correlate their anti-inflammatory activity with a set of calculated molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties.

Studies on chalcone (B49325) derivatives have identified several classes of descriptors that are important for their biological activities: ingentaconnect.comnih.govresearchgate.net

Topological Descriptors: These describe the size, shape, and branching of the molecule. For instance, Kier shape indices (e.g., κ3) have been found to be important in describing the anti-inflammatory activity of butenolides.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO). A lower HOMO energy has been correlated with favorable antibacterial activity in some chalcone series. researchgate.net

ADME Descriptors: Properties related to Absorption, Distribution, Metabolism, and Excretion, such as molecular weight and lipophilicity (LogP), are often included in QSAR models. researchgate.net

A typical QSAR equation might take the form: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

For chalcone-like anti-inflammatory agents, QSAR models have suggested that introducing electron-releasing groups on the aromatic rings can increase activity. ingentaconnect.com Therefore, the methoxy (B1213986) group on the naphthalene ring of the title compound is predicted to be a favorable feature for its biological profile. The development of a robust QSAR model allows for the virtual screening of new derivatives to prioritize the synthesis of the most promising candidates. nih.gov

| Descriptor Type | Example Descriptor | Correlation with Activity | Significance | Reference |

|---|---|---|---|---|

| Topological | Kier Shape Index (κ2, κ3) | Positive | Relates molecular shape to receptor fit. | researchgate.net |

| Electronic | HOMO Energy | Negative | Indicates electron-donating ability and reactivity. | researchgate.net |

| Physicochemical | Molecular Refractivity (SMR_VSA5) | Negative | Lower refractivity correlated with lower COX-2 mRNA inhibition. | nih.gov |

| Physicochemical | ADME Weight | Positive | Reflects general drug-like properties. | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

DFT is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) of molecules. It provides valuable data on molecular geometry, orbital energies, and reactivity. researchgate.netnih.gov

DFT calculations can be used to determine the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO & LUMO: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an- electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. researchgate.net It is a powerful tool for predicting how a molecule will interact with other species. nih.govrsc.orgmdpi.com For this compound, the MEP map would show negative potential (red/yellow regions), indicating electron-rich areas susceptible to electrophilic attack, around the carbonyl oxygen. Positive potential (blue regions), indicating electron-poor areas susceptible to nucleophilic attack, would be located around the hydrogen atoms. nih.gov This information is crucial for understanding non-covalent interactions in a receptor binding pocket.

From these FMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rsc.org

| Parameter | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Measures the propensity to accept electrons. |

DFT is also employed to study chemical reactions, allowing for the mapping of reaction pathways and the calculation of activation energies by locating transition state structures.

For this compound, the α,β-unsaturated ketone moiety is a key feature governing its reactivity. copernicus.orgcopernicus.org Theoretical studies can evaluate potential reaction mechanisms, such as:

Nucleophilic Addition: This compound can undergo two types of nucleophilic addition. 1,2-addition occurs at the carbonyl carbon, while 1,4-addition (or Michael addition) occurs at the β-carbon of the double bond. DFT calculations can determine the activation barriers for both pathways, predicting which one is more favorable for a given nucleophile. pressbooks.pub

Metabolic Transformations: The metabolism of the related drug Nabumetone involves ketone reduction and oxidative cleavage. nih.gov DFT can be used to model these enzymatic reactions. For the enone structure, potential metabolic pathways could include the reduction of the ketone, the reduction of the C=C double bond, or epoxidation. By calculating the energies of intermediates and transition states, DFT can predict the most likely metabolic products.

Cycloaddition Reactions: The conjugated system could potentially participate in cycloaddition reactions. DFT is a standard tool for investigating the mechanisms and stereoselectivities of such reactions, for example, in Diels-Alder type processes. nih.gov

These mechanistic studies are computationally intensive but provide a deep understanding of the molecule's intrinsic chemical behavior, which is fundamental to its pharmacology and toxicology. mdpi.com

Conformational Analysis and Stereochemical Influence on Molecular Properties

The molecular structure of this compound, an α,β-unsaturated ketone, presents several key features that are central to its conformational and stereochemical properties. Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these properties, providing insights into the molecule's preferred three-dimensional shapes and the influence of these arrangements on its electronic characteristics. researchgate.netscirp.org

The primary stereochemical feature of this compound arises from the carbon-carbon double bond in the but-3-en-2-one (B6265698) linker. This double bond gives rise to the possibility of E (trans) and Z (cis) isomers. In similar α,β-unsaturated systems synthesized through condensation reactions, the trans configuration is often predominantly formed due to greater thermodynamic stability, which minimizes steric hindrance. ufms.br Experimental determination through techniques like 1H NMR, by analyzing the coupling constant between the vinylic protons, can confirm the stereochemistry of the synthesized isomer. ufms.br

Conformational flexibility in this compound is primarily dictated by rotation around the single bonds that connect the rigid naphthalene system to the enone moiety. Of particular importance is the rotation around the single bond between the carbonyl group and the vinylic double bond (C-C single bond of the enone), which leads to two principal planar conformers: s-trans and s-cis.

Computational studies on analogous compounds, such as chalcones, involve mapping the potential energy surface by systematically rotating key dihedral angles to locate the lowest energy (most stable) conformations. ufms.br For the enone system in this compound, these key dihedral angles would define the orientation of the naphthalene ring relative to the butenone side chain.

The stability of these different conformers and stereoisomers is influenced by a balance of electronic effects, such as orbital interactions (e.g., π→π*), and steric effects between the substituents. ufms.br Computational methods can quantify the relative energies of these structures, predicting which forms are most likely to exist.

A theoretical investigation would typically calculate these properties for each stable isomer to build a structure-property relationship. The data generated from such calculations allow for a detailed comparison of the different molecular forms.

Table 1: Key Dihedral Angles for Conformational Analysis

This table outlines the principal dihedral angles that would be the subject of a computational scan to determine the stable conformers of this compound.

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(naphthyl)-C(naphthyl)-C(vinyl)-C(vinyl) | Defines the rotation of the butenone chain relative to the naphthalene ring. |

| τ2 | C(naphthyl)-C(vinyl)-C(vinyl)=C(carbonyl) | Describes the planarity and orientation of the double bond relative to the ring. |

| τ3 | C(vinyl)=C(carbonyl)-C(carbonyl)-O | Defines the s-cis vs. s-trans conformation of the enone moiety. |

| τ4 | C(vinyl)-C(carbonyl)-C(methyl)-H | Describes the orientation of the terminal methyl group. |

Table 2: Illustrative Calculated Molecular Properties for Stereoisomers and Conformers

The following table provides an example of how molecular properties, calculated using DFT methods, would be presented for the different potential isomers of this compound. Note: The values are representative examples for illustrative purposes and are not derived from a specific experimental study on this compound.

| Isomer / Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| E (trans) - s-trans | 0.00 | 3.5 | -6.2 | -2.0 | 4.2 |

| E (trans) - s-cis | 1.5 | 4.1 | -6.3 | -2.1 | 4.2 |

| Z (cis) - s-trans | 3.8 | 3.9 | -6.1 | -1.9 | 4.2 |

| Z (cis) - s-cis | 5.0 | 4.5 | -6.1 | -1.8 | 4.3 |

Pharmaceutical Relevance and Impurity Profiling of 4 6 Methoxynaphthalen 2 Yl but 3 En 2 One

Role as a Synthetic Intermediate and Related Compound in Nabumetone Synthesis

4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, also known as Nabumetone Related Compound A, is a key chemical entity in the manufacturing of Nabumetone. ontosight.ai Its presence can arise from the synthetic route employed to produce the active pharmaceutical ingredient (API). The synthesis of Nabumetone, which is chemically designated as 4-(6-methoxy-2-naphthalenyl)-2-butanone, can involve several chemical steps where side reactions or incomplete conversions can lead to the formation of related substances, including this compound. ontosight.ainih.govwikipedia.org

One of the synthetic pathways to Nabumetone involves the reaction of 2-bromo-6-methoxynaphthalene (B28277) with methyl vinyl ketone in the presence of a palladium catalyst. unifiedpatents.com This process is designed to form the butanone side chain on the naphthalene (B1677914) ring. However, variations in reaction conditions can potentially lead to the formation of the unsaturated ketone, this compound, as an impurity. ontosight.ai

Another patented synthesis route for Nabumetone involves the base-catalyzed reaction of 2-acetyl-6-methoxynaphthalene (B28280) with an acetic acid ester to yield an intermediate, 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one. google.comepo.org This intermediate is then catalytically hydrogenated to produce Nabumetone. Incomplete hydrogenation or side reactions during this process could potentially result in the formation of this compound.

The presence of such impurities is a critical concern in pharmaceutical manufacturing as they can potentially affect the safety and efficacy of the final drug product. ontosight.aiclearsynth.com Therefore, stringent control and monitoring of this compound levels are imperative throughout the manufacturing process of Nabumetone.

Analytical Method Development for Quality Control and Impurity Detection in Pharmaceutical Formulations

To ensure the quality and safety of Nabumetone formulations, robust analytical methods are essential for the detection and quantification of process-related impurities like this compound. nih.gov The development and validation of such methods are a cornerstone of pharmaceutical quality control.

Forced degradation studies are often conducted on the Nabumetone bulk drug to understand its stability and to ensure that the analytical method can effectively separate the drug from its potential degradation products and process impurities. nih.govijprajournal.com These studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light. nih.govijprajournal.comijrpc.com The resulting degradation products, along with known impurities like this compound, are then analyzed to validate the specificity and stability-indicating nature of the analytical method. ijrpc.comresearchgate.net

Chromatographic Methods for Separation and Quantification of Impurities

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of Nabumetone and its related impurities due to its high resolution, sensitivity, and accuracy. clearsynth.comnih.gov Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. ijprajournal.comijrpc.comijcrt.org

These methods typically utilize a C18 column as the stationary phase and a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) and methanol) and an aqueous buffer. ijprajournal.comijrpc.comijcrt.org The selection of the mobile phase composition and flow rate is optimized to achieve good resolution between the main component, Nabumetone, and all its potential impurities, including this compound. ijprajournal.com Detection is commonly carried out using a UV detector at a specific wavelength where both Nabumetone and its impurities exhibit significant absorbance. ijprajournal.comijrpc.comnih.gov

The following interactive data table summarizes typical chromatographic conditions reported in the literature for the analysis of Nabumetone and its impurities.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Chromatopak Pearless Basic C18 (250 × 4.6mm, 5μm) | Symmetry C-18 (250mm X 4.6mm, 5μm) | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ) |

| Mobile Phase | Acetonitrile: methanol: water (50:10:40 v/v) | Phosphate buffer and Acetonitrile: Water (80:20 % v/v) | Methanol: Water (35:65 % v/v) |

| Flow Rate | 0.9 ml/minute | 1 mL/min | 1 ml/min |

| Detection Wavelength | 230 nm | 230 nm | 270 nm |

| Retention Time of Nabumetone | 7.8 min | 5.533 min | 2.88 min |

These validated HPLC methods are crucial for routine quality control analysis of raw materials and finished pharmaceutical formulations of Nabumetone, ensuring that the levels of impurities like this compound are within the acceptable limits. ijprajournal.com

Regulatory Considerations for Impurity Control in Drug Manufacturing

The control of impurities in pharmaceutical products is a critical regulatory requirement to ensure patient safety. clearsynth.comgmpinsiders.com International and national regulatory bodies, such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for the control of impurities in new drug substances and products. clearsynth.comgmpinsiders.comeuropa.eu

The ICH guidelines, particularly Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for the identification, qualification, and setting of acceptance criteria for impurities. gmpinsiders.comeuropa.eugmp-compliance.org These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. galaxypub.co If the level of a specific impurity, such as this compound, in a new drug substance exceeds the qualification threshold, its safety must be justified.

The following data table outlines the thresholds for impurities as per ICH Q3A(R2) guidelines.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Pharmaceutical manufacturers are required to develop and validate analytical procedures to quantify impurities and to establish acceptance criteria for these impurities in both the drug substance and the final drug product. clearsynth.com These criteria are based on pharmacopeial standards, data from clinical and non-clinical studies, and the established regulatory guidelines. gmpinsiders.com By adhering to these regulatory requirements, the pharmaceutical industry ensures that the potential risks associated with impurities like this compound are minimized, thereby safeguarding public health. ijpras.com

Future Research Directions and Potential Therapeutic Applications of 4 6 Methoxynaphthalen 2 Yl but 3 En 2 One

Development of Novel and More Efficient Synthetic Approaches

The traditional synthesis of chalcone-like structures, including 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, often relies on Claisen-Schmidt or Aldol (B89426) condensation reactions. These methods can be effective but may also involve harsh reaction conditions and the use of hazardous solvents, leading to environmental concerns. rjpn.orgscribd.com Future research should prioritize the development of more efficient, sustainable, and cost-effective synthetic routes.

Sustainable and Green Chemistry Methodologies

The principles of green chemistry offer a roadmap for developing environmentally benign synthetic processes. frontiersin.orgnih.gov For the synthesis of this compound, several green approaches could be explored. Microwave-assisted synthesis, for instance, has been shown to significantly accelerate the formation of enones and chalcones, often with higher yields and selectivity compared to conventional heating methods. rjpn.orgnih.govacs.org This technique can reduce reaction times from hours to minutes, thereby increasing energy efficiency. acs.org

Furthermore, solvent-free or solid-state reactions present another promising avenue. sciepub.com By grinding the reactants together, potentially with a solid catalyst, the need for volatile and often toxic organic solvents can be eliminated, which simplifies the purification process and reduces waste. sciepub.compropulsiontechjournal.com The use of biocatalysts, such as enzymes or whole microorganisms, could also be investigated to perform stereoselective syntheses under mild, aqueous conditions, further enhancing the sustainability of the process. rjpn.org The exploration of eco-friendly solvents, such as ionic liquids or water, could also contribute to a greener synthetic profile. nih.govscielo.br

Rational Design and Synthesis of New Derivatives with Enhanced Bioactivity and Selectivity

The 6-methoxynaphthalene scaffold is a privileged structure in medicinal chemistry, found in various biologically active compounds. researchgate.net This provides a strong rationale for using this compound as a template for designing and synthesizing novel derivatives with potentially improved therapeutic properties.

Exploration of Diverse Substituent Effects on the Naphthalene (B1677914) and Butenone Moieties

Systematic modification of the core structure can lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. For instance, studies on other 6-methoxynaphthalene derivatives have demonstrated that the introduction of different functional groups can significantly influence their anticancer activity. researchgate.net

Future research could focus on introducing a variety of substituents at different positions on the naphthalene ring. For example, the addition of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially affecting its binding affinity to target proteins. Similarly, modifications to the butenone side chain, such as altering the length of the carbon chain or introducing different functional groups, could impact the compound's pharmacokinetic and pharmacodynamic properties.

A study by Khalifa et al. (2015) on novel 6-methoxynaphthalene derivatives revealed promising inhibitory activity against the colon cancer cell line HCT-116. The findings from this study, summarized in the table below, could guide the rational design of new derivatives of this compound.

| Compound | Modification | Observed Activity |

|---|---|---|

| Compound 6b | Addition of a substituted ureido-benzenesulfonamide moiety | Promising inhibitory activity against HCT-116 colon cancer cell line |

| Compound 6c | Modification of the sulfonamide group with a pyridine (B92270) ring | Promising inhibitory activity against HCT-116 colon cancer cell line |

| Compound 6d | Modification of the sulfonamide group with a thiazole (B1198619) ring | Promising inhibitory activity against HCT-116 colon cancer cell line |

| Compound 16 | Conversion to a thiadiazole derivative | Promising inhibitory activity against HCT-116 colon cancer cell line |

Advanced In-depth Mechanistic Investigations of Biological Activities

To fully understand the therapeutic potential of this compound and its future derivatives, it is crucial to conduct thorough investigations into their mechanisms of action at the molecular level.

Target Identification and Validation in Cellular and In Vivo Models

Given that the parent compound, Nabumetone, is a prodrug whose active metabolite inhibits cyclooxygenase (COX) enzymes, a primary area of investigation would be to determine if this compound also exhibits activity against COX-1 and COX-2. nih.govpatsnap.com In vitro enzyme assays would be the initial step in this process. researchgate.net

Furthermore, based on the anticancer activity of structurally related 6-methoxynaphthalene derivatives, another potential target for investigation is the aldo-keto reductase family 1 member C3 (AKR1C3). researchgate.net This enzyme is implicated in the development of certain cancers, and its inhibition is a promising therapeutic strategy.

A variety of in vitro and in vivo models would be necessary to identify and validate these potential targets. accscience.com Cellular assays using cancer cell lines, such as the HCT-116 colon cancer line, can provide initial insights into the compound's antiproliferative effects. Subsequently, animal models of inflammation and cancer would be essential for validating these findings in a more complex biological system. researchgate.netijpras.com For example, carrageenan-induced paw edema in rats is a standard model for evaluating anti-inflammatory activity. slideshare.net For anticancer studies, xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to assess a compound's ability to inhibit tumor growth in vivo. nih.gov

Prospects for Preclinical Development as a Lead Compound

Should this compound or one of its rationally designed derivatives demonstrate significant and selective biological activity in initial screenings, it could be considered for preclinical development as a lead compound. This would involve a rigorous and multi-faceted evaluation process.

The journey from a promising hit compound to a clinical candidate is long and challenging. Key steps in the preclinical development phase would include:

Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Pharmacokinetic and Toxicological Studies: In-depth analysis of how the compound is processed by the body and an assessment of its potential toxicity in animal models.

Formulation Development: Creating a stable and effective formulation for administration.

In Vivo Efficacy Studies: Comprehensive testing in relevant animal models of the target disease to demonstrate therapeutic benefit.

The structural relationship to Nabumetone, a well-established drug, could provide some initial guidance for these studies. However, as a distinct chemical entity, this compound would require a complete and independent preclinical evaluation to establish its safety and efficacy profile.

Consideration in the Development of New Therapeutic Agents

The chemical compound this compound, a known related compound in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone, holds significant interest for future research in the development of new therapeutic agents. ontosight.ai Its structural relationship to Nabumetone and its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), positions it as a valuable scaffold for medicinal chemistry exploration. wikipedia.orgdrugbank.comontosight.ai

The therapeutic action of Nabumetone, a prodrug, is exerted through its conversion in the liver to the active metabolite 6-MNA. wikipedia.orgontosight.ai This active form is a potent inhibitor of cyclooxygenase (COX) enzymes, exhibiting some preference for COX-2, which is responsible for mediating inflammation and pain. wikipedia.orgdrugbank.comnih.gov The core structure of this compound is a direct precursor to the butanone structure of Nabumetone, highlighting its potential as a starting point for synthesizing novel compounds that can also be metabolized to active anti-inflammatory agents.

Research into derivatives of the 6-methoxynaphthalene moiety has already shown promise in expanding its therapeutic applications beyond inflammation. For instance, various 6-methoxynaphthalene derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. researchgate.net This suggests that modifications to the core structure, potentially starting from intermediates like this compound, could lead to the discovery of agents with different biological targets and therapeutic uses.

Furthermore, the development of prodrugs of 6-MNA has been a strategy to enhance its delivery and pharmacokinetic properties. nih.govnih.gov Studies on piperazinylalkyl ester prodrugs of 6-MNA demonstrated improved skin permeation, which could be beneficial for developing topical anti-inflammatory treatments. nih.govnih.gov This line of research underscores the adaptability of the 6-methoxynaphthalene structure for chemical modification to create new therapeutic entities with optimized characteristics. The consideration of this compound as a foundational structure for such modifications is a logical step in the pursuit of novel drug candidates.

The table below summarizes key research findings related to the therapeutic potential of compounds structurally related to this compound.

| Compound/Derivative | Research Focus | Key Findings | Potential Therapeutic Application |

| 6-methoxy-2-naphthylacetic acid (6-MNA) | Mechanism of Action | Active metabolite of Nabumetone; inhibits COX-1 and COX-2 enzymes. wikipedia.orgdrugbank.comcaymanchem.com | Anti-inflammatory, Analgesic. wikipedia.orgnih.gov |

| Piperazinylalkyl ester prodrugs of 6-MNA | Drug Delivery | Showed enhanced skin permeation compared to 6-MNA. nih.govnih.gov | Topical treatment for rheumatic diseases. nih.govnih.gov |

| 6-methoxynaphthalene derivatives | Anticancer Activity | Certain derivatives showed promising inhibitory activity against the HCT-116 colon cancer cell line. researchgate.net | Oncology. researchgate.net |

Future research could focus on leveraging the this compound structure to synthesize a new library of compounds. By modifying the butenone side chain and the naphthalene ring, it may be possible to develop new chemical entities with enhanced selectivity for specific enzyme targets, improved metabolic stability, or entirely new mechanisms of action. The existing body of research on Nabumetone and its derivatives provides a strong foundation for these future investigations.

Q & A

Basic Question: What spectroscopic methods are recommended for structural characterization of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one, and how can theoretical calculations enhance interpretation?

Answer:

For structural elucidation, FT-IR (4000–450 cm⁻¹) and FT-Raman (4000–50 cm⁻¹) spectroscopy are essential to identify functional groups and vibrational modes. The methoxy and carbonyl groups exhibit distinct stretching frequencies (e.g., C=O at ~1700 cm⁻¹). Complement experimental data with Density Functional Theory (DFT) calculations to model vibrational spectra and optimize geometry. Discrepancies between experimental and theoretical results may arise from solvent effects or anharmonicity; refine computational parameters (e.g., basis sets like B3LYP/6-311++G(d,p)) to improve alignment .

Advanced Question: How can crystallographic refinement tools like SHELXL improve the accuracy of crystal structure determination for derivatives of this compound?

Answer:

SHELXL is critical for refining small-molecule crystal structures, especially for handling high-resolution or twinned data. Key features include:

- Twin refinement : For twinned crystals, use the TWIN/BASF commands to model overlapping lattices.

- Anisotropic displacement parameters : Assign these to non-hydrogen atoms to better model thermal motion.

- Hydrogen bonding networks : Analyze using PLATON to validate intermolecular interactions.

For example, SHELXL was applied to refine the morpholine derivative of a structurally related naphthalene compound, resolving disorder in the methoxy group . Always cross-validate results with CIF-check reports to ensure compliance with IUCr standards .

Advanced Question: What experimental design considerations are critical for studying CYP1A2-mediated oxidation of this compound in metabolic pathways?

Answer:

To investigate CYP1A2-catalyzed oxidation:

- Substrate preparation : Synthesize deuterated analogs (e.g., 4-(6-methoxynaphthalen-2-yl)butane-2,3-diol) to track metabolic intermediates via LC-MS.

- Enzyme kinetics : Use Michaelis-Menten parameters (Km, Vmax) under controlled pH (7.4) and temperature (37°C).

- Product identification : Employ HRMS/MS and isotopic labeling to distinguish between oxidation products (e.g., 3-hydroxynabumetone vs. 6-MNA).

A study demonstrated that CYP1A2 preferentially oxidizes the C2-hydroxyl group to a ketone, with minor cleavage to 6-MNA, highlighting competing metabolic pathways .

Basic Question: How can researchers optimize the synthesis of this compound to minimize side products?

Answer:

Key steps include:

- Friedel-Crafts acylation : Use a P₂O₅-MsOH mixture (1:10 w/w) at 60°C to couple methoxynaphthalene with butenone precursors.

- Purification : Recrystallize crude product from ethanol (yield ~56%) to remove unreacted 2,7-dimethoxynaphthalene.

- Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and characterize intermediates using ¹H NMR (δ 6.8–8.2 ppm for naphthyl protons) .

Advanced Question: How do discrepancies between experimental and computational spectral data arise, and how can they be resolved?

Answer:

Contradictions often stem from:

- Solvent effects : DFT calculations typically model gas-phase conditions, whereas experimental data include solvent interactions. Use the PCM solvation model to adjust computations.

- Anharmonic vibrations : Overtones in experimental IR/Raman may not align with harmonic approximations in DFT. Apply scaling factors (e.g., 0.961 for B3LYP) to match observed peaks.

For example, the C=O stretch in DFT might appear at 1720 cm⁻¹ vs. 1705 cm⁻¹ experimentally; iterative refinement of computational parameters reduces such gaps .

Advanced Question: What analytical challenges arise in detecting trace impurities of this compound in pharmaceutical formulations, and how are they addressed?

Answer:

Challenges include:

- Low abundance : Use SPE-HPLC-MS with Oasis HLB cartridges for enrichment (limit of detection: ~0.1 ng/mL).

- Matrix interference : Deactivate glassware with 5% DMDCS to prevent analyte adsorption.

- Quantification : Employ deuterated internal standards (e.g., BP-3-d5) for precise calibration. A study on nabumetone impurities validated this approach, achieving >95% recovery for this compound as Impurity D .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (P210 hazard code).